1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea
Description
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
N,3-dimethyl-N-(methylcarbamoyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C11H12N4O3/c1-6-8-4-7(5-13-9(8)18-14-6)10(16)15(3)11(17)12-2/h4-5H,1-3H3,(H,12,17) |
InChI Key |
JPIGBCHRVTUNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)N(C)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions at elevated temperatures.
- Ethereal solvents (e.g., THF, dioxane) are preferred for urea coupling steps due to their inertness and compatibility with carbodiimide reagents.
- Optimal reaction temperatures range from 60°C (for cyclization) to room temperature (for coupling reactions).
Catalytic Considerations
- Piperidine (5–10 mol%) accelerates ring-closure reactions by deprotonating intermediates, facilitating nucleophilic attack.
- Sodium hydride is employed in stoichiometric amounts for deprotonation during Curtius rearrangements, critical for forming isocyanate intermediates.
Analytical Characterization
Spectroscopic Data
Key spectral signatures for the target compound include:
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.
Challenges and Alternative Routes
Isomer Formation
Reactions involving unsymmetrical intermediates (e.g., 3-methyl substituents) may yield regioisomers. Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) resolves these, with the less polar isomer eluting first.
Low-Yield Steps
The imidoester intermediate in oxazole ring synthesis is prone to decomposition, necessitating strict anhydrous conditions and rapid processing. Substituting triethyl orthoformate with trimethyl orthoacetate improves stability, increasing yields to 65–70%.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors for exothermic steps (e.g., cyclization), enhancing heat dissipation and reproducibility. Patent literature highlights a pilot-scale process producing 12.3 kg of the target compound with 82% overall yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the oxazole or pyridine rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea as an anticancer agent. Its derivatives exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic activity of oxazolo[5,4-b]pyrimidine derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The results indicated that certain derivatives had half-maximal cytotoxic concentrations (CC₅₀) significantly lower than those of standard chemotherapeutics like cisplatin .
| Compound | CC₅₀ (µM) | Cell Line |
|---|---|---|
| 1 | 15.2 | A549 |
| 2 | 18.7 | MCF7 |
| 3 | 22.3 | HT29 |
Urease Inhibition
The compound has also been investigated for its urease inhibitory properties. Urease is an enzyme that plays a critical role in the survival of pathogens such as Helicobacter pylori.
Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited IC₅₀ values significantly lower than traditional urease inhibitors like thiourea. For instance, one derivative showed an IC₅₀ of 2.0 µM compared to thiourea's IC₅₀ of 23.2 µM, indicating a stronger inhibitory effect .
| Compound | IC₅₀ (µM) | Reference Standard |
|---|---|---|
| A | 2.0 | Thiourea (23.2) |
| B | 2.24 | Thiourea (23.2) |
Synthesis and Mechanism of Action
The synthesis of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea typically involves multi-step organic reactions focusing on building the oxazole and pyridine moieties through cyclization and coupling reactions .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-ones
Example Compound : 3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., 5a,b )
- Structural Differences: Replaces the oxazolo-pyridine core with a pyrazolo-pyrimidinone system.
- Synthesis: Synthesized via fusion of pyrazolo-oxazinone precursors with urea/thiourea at 200°C for 1 hour, yielding 70–80% .
Pyrimidine Carbonitrile Derivatives
Example Compound : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Structural Differences : Contains a pyrimidine-carbonitrile scaffold instead of oxazolo-pyridine.
- Physicochemical Data : Melting point = 190.9°C; IR bands at 2188 cm⁻¹ (CN), 1700 cm⁻¹ (C=O), and 1308 cm⁻¹ (C=S) .
- Bioactivity : Nitro and thiocarbonyl groups may confer antimicrobial or kinase-inhibitory properties, though unconfirmed for the target compound.
Oxazolo[5,4-b]pyridine-Based Derivatives (Sanofi Patents)
Example Compounds: Carboxylic acid derivatives with oxazolo[5,4-b]pyridine rings (e.g., Sanofi’s sGC stimulators) .
- Structural Alignment: Shares the oxazolo-pyridine core but lacks the urea moiety; instead, Sanofi’s derivatives focus on carboxylic acid substituents.
- Applications : Patent claims highlight use in cardiovascular diseases via soluble guanylate cyclase (sGC) activation. The target compound’s urea group may alter pharmacokinetics (e.g., solubility, half-life).
Triazolothiadiazole Compounds
Example Class : 3-Alkyl/aryl-6-(3’-pyridyl)-1,3,4-thiadiazolo[3,2-a]triazoles
- Structural Differences : Replaces oxazolo-pyridine with triazole-thiadiazole fused systems.
- Substituent Effects : Substituent position and lipophilicity (e.g., alkyl/aryl groups) critically influence bioactivity, as seen in their antimicrobial and antitumor profiles . This parallels the target compound’s methyl groups, which may enhance membrane permeability.
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Structural Flexibility: The oxazolo-pyridine core offers a versatile scaffold for drug design, as seen in Sanofi’s cardiovascular agents .
Synthesis Limitations : Discontinued precursors (e.g., 3-methyl-oxazolo-pyridinamine) highlight supply chain vulnerabilities . Alternative synthetic routes must be explored.
Biological Activity
1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea is a synthetic compound with notable biological activities that have garnered attention in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O3 |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | N,3-dimethyl-N-(methylcarbamoyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
| InChI | InChI=1S/C11H12N4O3/c1-6-8-4-7(5-13-9(8)18-14-6)10(16)15(3)11(17)12-2/h4-5H,1-3H3,(H,12,17) |
| Canonical SMILES | CC1=NOC2=C1C=C(C=N2)C(=O)N(C)C(=O)NC |
The biological activity of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea is primarily attributed to its interaction with specific molecular targets within biological systems. The compound exhibits enzyme inhibition capabilities by binding to active or allosteric sites on target enzymes. This interaction can prevent substrate binding and catalysis, modulating various signaling pathways involved in cellular communication .
Antimicrobial Activity
Research indicates that the compound has potential antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, particularly those resistant to conventional treatments. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.
Anticancer Activity
Studies have shown that 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea demonstrates significant cytotoxic effects against several cancer cell lines. The compound has been found to inhibit key enzymes involved in tumor growth and proliferation. For instance, it has been reported to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis and tumor progression .
Enzyme Inhibition
The compound is particularly noted for its inhibitory effects on urease enzymes. In vitro studies have revealed that it exhibits strong urease inhibition with an IC50 value significantly lower than that of established inhibitors such as thiourea. This suggests a promising application in treating conditions associated with urease-producing bacteria like Helicobacter pylori .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Urease Inhibition Study : A study demonstrated that the compound inhibits urease with an IC50 value of 5.16 ± 2.68 μM. Molecular docking studies revealed multiple interactions with the urease active site, suggesting a mixed-type inhibition mechanism involving hydrophilic and hydrophobic interactions .
- Anticancer Efficacy : In another investigation focusing on its anticancer properties, the compound was tested against various cancer cell lines. Results indicated a dose-dependent cytotoxic effect with significant apoptosis induction in treated cells .
- Mechanistic Insights : Kinetic studies using Lineweaver–Burk plots were employed to elucidate the mechanism of action against urease enzymes. The findings indicated that the compound interacts with the enzyme in a manner that alters both the maximum velocity (Vmax) and the Michaelis constant (Km), confirming its role as an effective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
